molecular formula C21H25NO5 B4955497 1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Cat. No.: B4955497
M. Wt: 371.4 g/mol
InChI Key: OERTVYMMPAKWGF-UHFFFAOYSA-N
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Description

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a complex organic compound with a unique structure that includes multiple methoxy groups and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar aromatic structure but includes an amino group and a hydroxyl group.

    1-(2,5-Dimethoxyphenyl)ethanone: This compound shares the dimethoxyphenyl group but lacks the isoquinoline core.

Uniqueness

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is unique due to its combination of multiple methoxy groups and an isoquinoline core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-13(23)22-9-8-14-10-19(26-4)20(27-5)12-16(14)21(22)17-11-15(24-2)6-7-18(17)25-3/h6-7,10-12,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERTVYMMPAKWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=CC(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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